Pentyl-d11 Paraben
CAS No.: 1216496-15-9
Cat. No.: VC0030017
Molecular Formula: C12H16O3
Molecular Weight: 219.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216496-15-9 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 219.324 |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |
| Standard InChI Key | ZNSSPLQZSUWFJT-YFJJFHRSSA-N |
| SMILES | CCCCCOC(=O)C1=CC=C(C=C1)O |
Introduction
Chemical Structure and Properties
Pentyl-d11 Paraben, chemically known as 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate, is a deuterium-labeled version of conventional pentyl paraben . The compound has a molecular formula of C12H16O3 (or more precisely C12H5D11O3 to reflect the deuterium substitution) and a molecular weight of 219.32 g/mol . Its structure maintains the characteristic paraben framework with a hydroxyl-substituted benzoate moiety, while the pentyl chain contains eleven deuterium atoms replacing hydrogen.
Pentyl-d11 Paraben has found considerable utility across multiple scientific disciplines, particularly in analytical science, biological research, and environmental studies. Its unique isotopic composition makes it especially valuable as a reference standard and tracer compound.
Analytical Chemistry Applications
In analytical chemistry, Pentyl-d11 Paraben serves as an essential reference material and internal standard for mass spectrometric analysis. The deuterium labeling provides a distinct mass shift compared to non-deuterated analogs, enabling precise quantification in complex matrices. This property is particularly valuable in:
Mass spectrometry applications where the compound acts as an internal standard for quantifying non-deuterated pentyl paraben in various samples. The mass difference of 11 Da allows for clear differentiation between the deuterated standard and the analyte of interest. Nuclear magnetic resonance (NMR) spectroscopy studies benefit from the distinctive deuterium signals, which can be leveraged for structural elucidation and reaction monitoring. The compound's stability and well-defined isotopic pattern make it an ideal certified reference material for method validation and quality control in analytical laboratories studying parabens and related preservatives.
These applications are essential for ensuring accuracy in the detection and quantification of parabens in various matrices, including personal care products, environmental samples, and biological specimens.
Biological Studies
Pentyl-d11 Paraben plays a significant role in biological research focused on understanding the metabolism, distribution, and potential health effects of parabens. Key areas of application include:
The study of paraben metabolism pathways, where the deuterated compound allows researchers to track metabolic transformations with high specificity. Investigations into potential endocrine disruption effects, which have been a subject of increasing scientific and regulatory interest. Research on the antimicrobial mechanisms of parabens, which underpin their use as preservatives in various products.
The distinctive mass signature of Pentyl-d11 Paraben enables researchers to differentiate between exogenous administration and endogenous compounds, providing clearer insights into absorption, distribution, metabolism, and excretion profiles.
Environmental Research
Environmental scientists utilize Pentyl-d11 Paraben to investigate the fate and transport of parabens in ecosystems. This application area includes:
Tracing the environmental persistence and degradation pathways of parabens in various environmental compartments, including water, soil, and sediment. Studying bioaccumulation potential in aquatic organisms and throughout food webs. Evaluating the effectiveness of wastewater treatment processes in removing parabens from effluent streams.
The use of deuterated standards like Pentyl-d11 Paraben improves the accuracy of environmental monitoring by enabling precise quantification even in complex environmental matrices where multiple compounds may co-elute or interfere with detection.
Antimicrobial Properties
Like other parabens, Pentyl-d11 Paraben exhibits significant antimicrobial activity, though its practical applications focus more on analytical uses than direct antimicrobial deployment. The antimicrobial mechanisms closely mirror those of non-deuterated pentyl paraben.
Mechanism of Action
The antimicrobial properties of parabens, including Pentyl-d11 Paraben, stem from their ability to disrupt microbial cell membranes and inhibit critical metabolic processes. The primary mechanisms include:
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Disruption of membrane transport processes, which compromises cellular integrity
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Inhibition of key cellular enzymes involved in energy production and other essential functions
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Interference with DNA and RNA synthesis, particularly at higher concentrations
Comparative Effectiveness
When compared to other commonly used parabens such as methyl, ethyl, propyl, and butyl parabens, pentyl paraben (and by extension, its deuterated form) typically demonstrates stronger antimicrobial activity, particularly against fungi and gram-positive bacteria. The increased lipophilicity conferred by the longer alkyl chain enhances membrane penetration, contributing to greater antimicrobial potency.
Comparison with Other Parabens
Pentyl-d11 Paraben represents one member of the broader paraben family, distinguished both by its pentyl chain length and deuterium labeling. A comparative analysis provides context for understanding its place within this chemical class.
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